molecular formula C7H6ClNO2 B11748216 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone

1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone

Cat. No.: B11748216
M. Wt: 171.58 g/mol
InChI Key: MSDUZJFEKUBWGB-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-hydroxypyridin-2-yl)ethanone is a pyridine derivative featuring a ketone group at position 2, a hydroxyl group at position 3, and a chlorine atom at position 5 of the pyridine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridine-based molecules, such as CYP51 enzyme inhibitors and antimicrobial agents .

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

1-(5-chloro-3-hydroxypyridin-2-yl)ethanone

InChI

InChI=1S/C7H6ClNO2/c1-4(10)7-6(11)2-5(8)3-9-7/h2-3,11H,1H3

InChI Key

MSDUZJFEKUBWGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone typically involves the chlorination of 3-hydroxypyridine followed by acetylation. One common method includes the reaction of 3-hydroxypyridine with thionyl chloride to introduce the chloro group, followed by the reaction with acetic anhydride to form the ethanone moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxypyridin-2-yl ethanone.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted pyridines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Similarities

The compound is compared to pyridine-based ethanones with variations in substituent positions, halogenation, and functional groups. Key analogs include:

Table 1: Key Structural Analogs and Properties
Compound Name Substituents (Pyridine Ring) Molecular Formula Bioactivity/Applications Key Differences from Target Compound Reference ID
1-(3-Hydroxypyridin-2-yl)ethanone 3-OH, 2-COCH₃ C₇H₇NO₂ Intermediate in drug synthesis Lacks 5-Cl; reduced halogen-mediated activity
1-(5-Bromo-pyridin-3-yl)ethanone 5-Br, 3-COCH₃ C₇H₆BrNO Antimicrobial potential Br replaces Cl; higher molecular weight
1-(2-Chlorophenyl)ethanone 2-Cl (phenyl ring) C₈H₇ClO Chemical intermediate Phenyl vs. pyridine ring; different scaffold
1-(3-Chloro-5-methylpyridin-4-yl)ethanone 3-Cl, 5-CH₃, 4-COCH₃ C₈H₈ClNO Not reported Methyl substitution; altered ring positions
1-(5-Chloro-2-hydroxyphenyl)ethanone 5-Cl, 2-OH (phenyl ring) C₈H₇ClO₂ Anti-inflammatory, antimicrobial Phenyl ring; hydroxyl at position 2

Substituent Effects on Bioactivity

  • Halogenation: The 5-chloro substituent in the target compound may enhance antimicrobial activity compared to non-halogenated analogs like 1-(3-hydroxypyridin-2-yl)ethanone .
  • Hydroxyl Group: The 3-hydroxyl group likely increases solubility and hydrogen-bonding capacity, as seen in analogs like 1-(5-Chloro-2-hydroxyphenyl)ethanone, which exhibits anti-inflammatory activity .

Biological Activity

1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone has the following characteristics:

  • Molecular Formula : C8_8H8_8ClNO
  • Molecular Weight : Approximately 171.58 g/mol
  • Functional Groups : Contains a chloro group at the 5-position and a hydroxyl group at the 3-position of the pyridine ring, contributing to its unique reactivity and biological interactions.

Research indicates that 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone may act as an enzyme inhibitor , particularly targeting metabolic pathways. Although detailed kinetic studies are still required, initial findings suggest its potential role in modulating oxidative stress and inflammation.

Antioxidant Properties

Several studies have highlighted the antioxidant properties of compounds similar to 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone. Antioxidants are crucial for combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's structure may enhance its ability to scavenge free radicals .

In Vitro Studies

In vitro studies have demonstrated that 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone exhibits significant inhibitory effects on certain enzymes involved in inflammatory pathways. For example, it has been shown to inhibit lipoxygenase activity, which is linked to inflammation and pain responses in biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that variations in functional groups significantly affect biological activity. The following table summarizes key similarities and differences:

Compound NameSimilarityUnique Features
1-(3-Hydroxypyridin-2-YL)ethanone0.79Lacks chloro group; different reactivity
1-(2-Hydroxypyridin-3-YL)ethanone0.78Hydroxyl group in a different position
1-(3-Chloro-5-hydroxypyridin-2-YL)ethanone0.75Different positioning of functional groups

This table illustrates how the specific arrangement of functional groups in 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone contributes to its distinct chemical properties and potential biological activities compared to its analogs.

Applications in Therapeutics

Given its biological activity, 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone holds promise for therapeutic applications, particularly in developing anti-inflammatory drugs or antioxidants. The ongoing research aims to further elucidate its mechanisms of action and potential clinical applications.

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